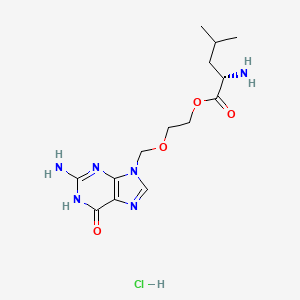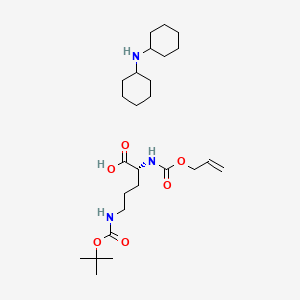
L-Isoleucine, L-isoleucyl-L-isoleucyl-
Overview
Description
L-Isoleucine, L-isoleucyl-L-isoleucyl-: is a tripeptide composed of three L-isoleucine residues. L-isoleucine is an essential branched-chain amino acid that plays a crucial role in various biological processes, including protein synthesis, immune function, and energy regulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucyl-L-isoleucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of L-isoleucine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-isoleucine by modifying metabolic pathways, such as the threonine metabolism pathway .
Chemical Reactions Analysis
Types of Reactions: L-isoleucyl-L-isoleucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert oxoacids back to amino acids.
Substitution: Amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oxoacids.
Reduction: Regeneration of amino acids.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
Chemistry: L-isoleucyl-L-isoleucyl-L-isoleucine is used in peptide synthesis and as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this tripeptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms .
Medicine: L-isoleucyl-L-isoleucyl-L-isoleucine has potential therapeutic applications, including as a component of peptide-based drugs and in the development of novel treatments for metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry .
Mechanism of Action
Mechanism: L-isoleucyl-L-isoleucyl-L-isoleucine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .
Molecular Targets and Pathways:
Enzymes: The tripeptide can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism.
Receptors: It can bind to peptide receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
L-leucine: Another branched-chain amino acid with similar metabolic functions.
L-valine: A branched-chain amino acid involved in protein synthesis and energy production.
L-allo-isoleucine: An isomer of L-isoleucine with distinct biological properties.
Uniqueness: L-isoleucyl-L-isoleucyl-L-isoleucine is unique due to its tripeptide structure, which allows it to participate in specific biochemical interactions and exhibit distinct biological activities compared to its individual amino acid components .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQABUDWDUKJMB-LZXPERKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)



